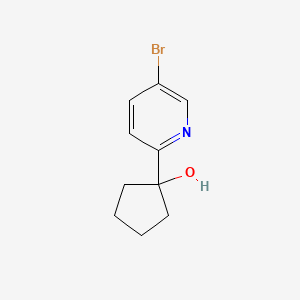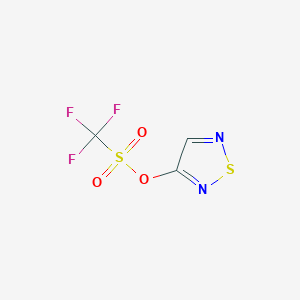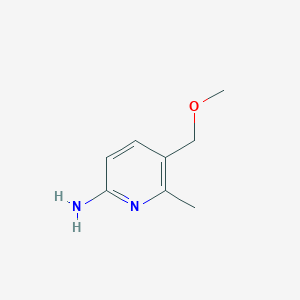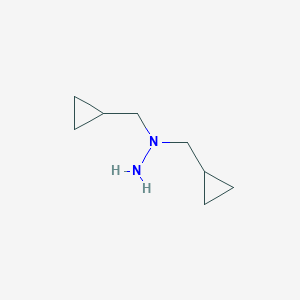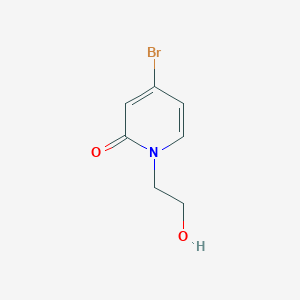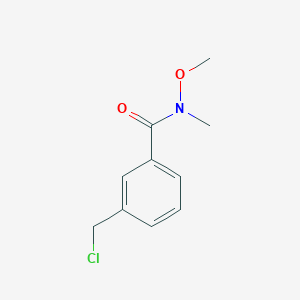
3-(chloromethyl)-N-methoxy-N-methylbenzamide
Overview
Description
3-(Chloromethyl)-N-methoxy-N-methylbenzamide, also known as CB-13, is a synthetic cannabinoid that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the benzamide class of synthetic cannabinoids and is structurally similar to the endocannabinoid anandamide. CB-13 has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Mechanism Of Action
3-(chloromethyl)-N-methoxy-N-methylbenzamide exerts its effects by binding to the CB1 receptor in the brain. This receptor is responsible for the psychoactive effects of cannabis, such as the feeling of being “high”. 3-(chloromethyl)-N-methoxy-N-methylbenzamide has a high affinity for the CB1 receptor and has been shown to be a potent agonist of this receptor. This binding leads to the activation of downstream signaling pathways, which can result in the modulation of pain, appetite, and mood.
Biochemical And Physiological Effects
3-(chloromethyl)-N-methoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to its analgesic properties, 3-(chloromethyl)-N-methoxy-N-methylbenzamide has been shown to have anti-inflammatory effects. It has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders. Additionally, 3-(chloromethyl)-N-methoxy-N-methylbenzamide has been shown to reduce food intake, making it a potential candidate for the treatment of obesity.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-(chloromethyl)-N-methoxy-N-methylbenzamide is its high affinity for the CB1 receptor. This makes it a potent agonist of this receptor and allows for the investigation of downstream signaling pathways. Additionally, 3-(chloromethyl)-N-methoxy-N-methylbenzamide is a synthetic compound, which allows for the manipulation of its structure to investigate structure-activity relationships. However, one of the limitations of 3-(chloromethyl)-N-methoxy-N-methylbenzamide is its potential for abuse. Due to its structural similarity to cannabis, 3-(chloromethyl)-N-methoxy-N-methylbenzamide may have psychoactive effects and may be subject to abuse.
Future Directions
There are several future directions for research on 3-(chloromethyl)-N-methoxy-N-methylbenzamide. One area of research is the investigation of its potential in the treatment of cancer. Studies have shown that 3-(chloromethyl)-N-methoxy-N-methylbenzamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, more research is needed to investigate the analgesic properties of 3-(chloromethyl)-N-methoxy-N-methylbenzamide and its potential in the treatment of chronic pain. Finally, the potential for abuse of 3-(chloromethyl)-N-methoxy-N-methylbenzamide needs to be investigated further to determine its safety for use in humans.
Conclusion
In conclusion, 3-(chloromethyl)-N-methoxy-N-methylbenzamide is a synthetic cannabinoid that has attracted the attention of researchers due to its potential therapeutic applications. Its high affinity for the CB1 receptor and its analgesic, anti-inflammatory, anxiolytic, and appetite-reducing properties make it a potential candidate for the treatment of a variety of conditions. However, its potential for abuse and its safety for use in humans need to be investigated further.
Scientific Research Applications
3-(chloromethyl)-N-methoxy-N-methylbenzamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the major areas of research has been its role in pain management. 3-(chloromethyl)-N-methoxy-N-methylbenzamide has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, 3-(chloromethyl)-N-methoxy-N-methylbenzamide has been investigated for its potential in the treatment of cancer. Studies have shown that 3-(chloromethyl)-N-methoxy-N-methylbenzamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-(chloromethyl)-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGRJCOXOPMMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-N-methoxy-N-methylbenzamide | |
CAS RN |
881210-56-6 | |
| Record name | 3-(chloromethyl)-N-methoxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





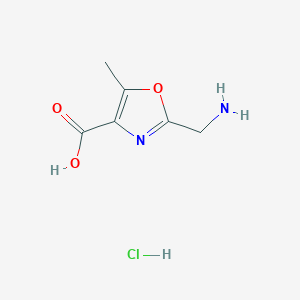
![1-[3-(Cyclopropyloxy)phenyl]ethanone](/img/structure/B3392177.png)
